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Compound of Interest

Compound Name: 4-Acetyl-2-methoxyphenyl acetate

Cat. No.: B1217983 Get Quote

4-Acetyl-2-methoxyphenyl acetate, also known as acetovanillone acetate, is an acetate ester

derivative of apocynin (acetovanillone).[1] Apocynin itself is a well-documented inhibitor of

NADPH oxidase, an enzyme implicated in the production of reactive oxygen species (ROS) in

various pathological conditions, including inflammatory and neurodegenerative diseases.[2][3]

[4] The acetylation of the phenolic hydroxyl group in apocynin to form 4-acetyl-2-
methoxyphenyl acetate significantly alters its physicochemical properties, which can influence

its potential as a prodrug, its formulation characteristics, and its behavior in various chemical

and biological systems.

Understanding the solubility profile of a compound is a cornerstone of drug development and

chemical research. It dictates the choice of solvents for synthesis and purification, influences

bioavailability and formulation strategies, and provides foundational data for further

physicochemical characterization. This guide provides a comprehensive overview of the

solubility profile of 4-acetyl-2-methoxyphenyl acetate, grounded in theoretical principles and

detailed experimental protocols suitable for a research and development setting.

Core Physicochemical Properties
A molecule's fundamental properties are intrinsic determinants of its solubility. For 4-acetyl-2-
methoxyphenyl acetate, these characteristics suggest a compound of intermediate polarity

with a crystalline solid nature at room temperature.
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Property Value Source

IUPAC Name
(4-acetyl-2-methoxyphenyl)

acetate
[1]

CAS Number 54771-60-7 [1][5][6]

Molecular Formula C₁₁H₁₂O₄ [1][5][6]

Molecular Weight 208.21 g/mol [1][5][6]

Appearance White to yellow solid [5][7]

Melting Point 54-59 °C [5][7]

Boiling Point 294.7 ± 25.0 °C (Predicted) [5]

Theoretical Solubility Assessment: A "Like
Dissolves Like" Approach
The principle of "like dissolves like" provides a robust framework for predicting solubility.[8][9]

This rule posits that substances with similar intermolecular forces and polarity are more likely to

be soluble in one another. An analysis of the molecular structure of 4-acetyl-2-methoxyphenyl
acetate is therefore essential.

Molecular Structure Analysis:

Non-polar character: The benzene ring provides a significant hydrophobic, non-polar region.

Polar character: The molecule contains three key polar functional groups: an acetyl group (-

COCH₃), a methoxy group (-OCH₃), and an acetate ester group (-OCOCH₃). The carbonyl

(C=O) and ether (C-O-C) functionalities within these groups create dipole moments, making

the molecule capable of dipole-dipole interactions.

Hydrogen Bonding: Crucially, the molecule lacks a hydrogen bond donor (like an -OH or -NH

group). However, the oxygen atoms in the carbonyl and ether groups can act as hydrogen

bond acceptors.
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Predicted Solubility: Based on this structure, we can predict its solubility behavior in common

laboratory solvents:

Water (Polar Protic): Solubility is expected to be very low. While it can accept hydrogen

bonds from water, its lack of a donor group and the presence of the non-polar aromatic ring

will limit its ability to integrate into water's extensive hydrogen-bonding network.

Alcohols (e.g., Methanol, Ethanol; Polar Protic): Solubility should be significantly better than

in water. The alkyl chains of the alcohols can interact with the non-polar benzene ring, while

the hydroxyl groups can interact with the polar functionalities of the solute.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): High solubility is predicted. These

solvents have strong dipoles that can effectively solvate the polar ester, acetyl, and methoxy

groups without the high energetic cost of disrupting a hydrogen-bonded network like water's.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to

their ability to engage in dipole-dipole interactions.

Non-polar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be moderate in toluene

due to pi-pi stacking interactions with the aromatic ring, but likely poor in aliphatic solvents

like hexane, where only weak van der Waals forces can occur.
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Solubility Prediction Framework

4-Acetyl-2-methoxyphenyl acetate

Solvent Classes

Structure:
- Aromatic Ring (Non-polar)

- Ester, Acetyl, Methoxy (Polar)
- H-bond Acceptor Only

Water
(Polar Protic, H-bond network)

Poor Interaction
(Low Solubility)

Acetone / EtOAc
(Polar Aprotic)

Favorable Dipole Interactions
(High Solubility)

Hexane
(Non-polar)

Weak van der Waals Forces
(Low Solubility)
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Start: Shake-Flask Protocol

1. Add Excess Solute
to Solvent

(Create Slurry)

2. Equilibrate
(e.g., 25°C, 72h)
on Orbital Shaker

3. Phase Separation
(Centrifugation)

4. Isolate Supernatant
(Filtered Sampling)

5. Dilute Sample
(Prepare for Analysis)

6. Quantify Concentration
(HPLC / UV-Vis)

Result: Equilibrium Solubility

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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